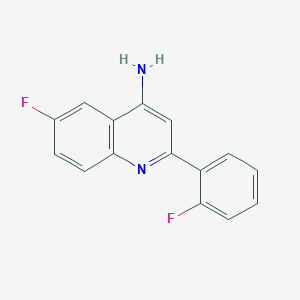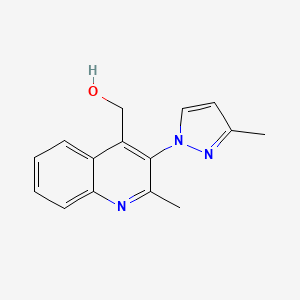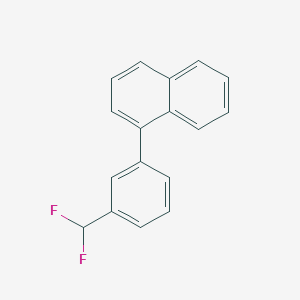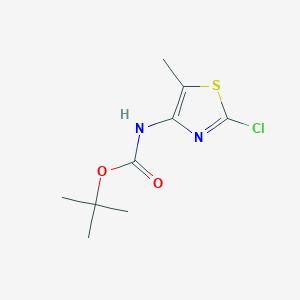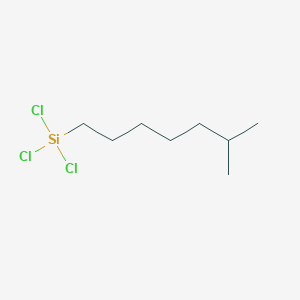
Trichloro(6-methylheptyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis . The compound is notable for its role in the production of various silicon-containing organic compounds.
準備方法
Synthetic Routes and Reaction Conditions: Trichloro(6-methylheptyl)silane is typically synthesized through the direct chlorination of silicon compounds. One common method involves the reaction of silicon with hydrogen chloride at elevated temperatures. This process can be represented by the following chemical equation: [ \text{Si} + 3 \text{HCl} \rightarrow \text{SiCl}_3\text{H} + \text{H}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of a copper catalyst to facilitate the reaction between chloromethane and elemental silicon at temperatures around 250°C . This method is efficient and widely used in the production of various organosilicon compounds.
化学反応の分析
Types of Reactions: Trichloro(6-methylheptyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes.
Reduction: Can be reduced by alkali metals to form cross-linked silicon polymers.
Common Reagents and Conditions:
Hydrolysis: Water, typically at room temperature.
Alcoholysis: Methanol or other alcohols, often at elevated temperatures.
Reduction: Alkali metals such as sodium, under an inert atmosphere.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes.
Reduction: Cross-linked silicon polymers.
科学的研究の応用
Trichloro(6-methylheptyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
作用機序
The mechanism of action of trichloro(6-methylheptyl)silane involves its reactivity with various nucleophiles. The silicon atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a precursor to more complex silicon-containing molecules .
類似化合物との比較
Trichlorosilane (SiHCl₃): A precursor to ultrapure silicon, used in the semiconductor industry.
Methyltrichlorosilane (CH₃SiCl₃): Used in the production of siloxane polymers.
Octadecyltrichlorosilane (C₁₈H₃₇SiCl₃): Employed in the formation of self-assembled monolayers.
Uniqueness: Trichloro(6-methylheptyl)silane is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific surface modifications and reactivity profiles .
特性
分子式 |
C8H17Cl3Si |
|---|---|
分子量 |
247.7 g/mol |
IUPAC名 |
trichloro(6-methylheptyl)silane |
InChI |
InChI=1S/C8H17Cl3Si/c1-8(2)6-4-3-5-7-12(9,10)11/h8H,3-7H2,1-2H3 |
InChIキー |
GPHYWIXZJBGHPO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCC[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)

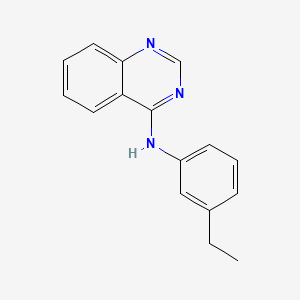
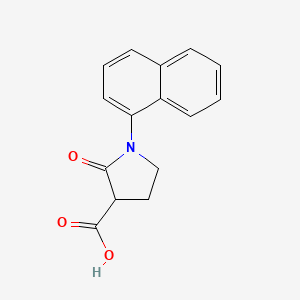
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)

